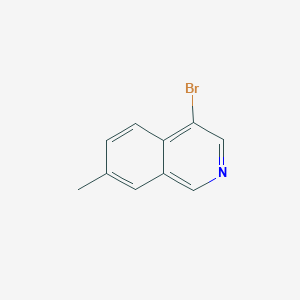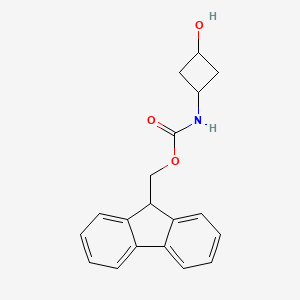
(9H-Fluoren-9-yl)methyl (3-hydroxycyclobutyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9H-fluoren-9-yl)methyl N-[(1s,3s)-3-hydroxycyclobutyl]carbamate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorenyl group attached to a cyclobutyl carbamate, which imparts distinct chemical and physical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl N-[(1s,3s)-3-hydroxycyclobutyl]carbamate typically involves multiple steps, starting with the preparation of the fluorenylmethyl group and the cyclobutyl carbamate. The fluorenylmethyl group can be synthesized through Friedel-Crafts alkylation, while the cyclobutyl carbamate is prepared via cyclization reactions. The final step involves coupling these two intermediates under specific reaction conditions, such as using a base like sodium hydride in an aprotic solvent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include using more efficient catalysts, optimizing reaction temperatures and pressures, and employing continuous flow reactors to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(9H-fluoren-9-yl)methyl N-[(1s,3s)-3-hydroxycyclobutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Applications De Recherche Scientifique
(9H-fluoren-9-yl)methyl N-[(1s,3s)-3-hydroxycyclobutyl]carbamate has been studied for its applications in several fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific pathways in disease models.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism by which (9H-fluoren-9-yl)methyl N-[(1s,3s)-3-hydroxycyclobutyl]carbamate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorenyl group can intercalate with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with active site residues, modulating the activity of the target protein. This dual interaction mechanism allows the compound to influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (9H-fluoren-9-yl)methyl N-[(1s,3s)-3-hydroxycyclopentyl]carbamate
- (9H-fluoren-9-yl)methyl N-[(1s,3s)-3-hydroxycyclohexyl]carbamate
- (9H-fluoren-9-yl)methyl N-[(1s,3s)-3-hydroxycycloheptyl]carbamate
Uniqueness
Compared to these similar compounds, (9H-fluoren-9-yl)methyl N-[(1s,3s)-3-hydroxycyclobutyl]carbamate is unique due to its smaller ring size, which imparts different steric and electronic properties. This can lead to distinct reactivity and interaction profiles, making it a valuable compound for specific applications where these unique properties are advantageous.
Propriétés
Formule moléculaire |
C19H19NO3 |
|---|---|
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl N-(3-hydroxycyclobutyl)carbamate |
InChI |
InChI=1S/C19H19NO3/c21-13-9-12(10-13)20-19(22)23-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,12-13,18,21H,9-11H2,(H,20,22) |
Clé InChI |
VHSVPLWCEUMRPQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


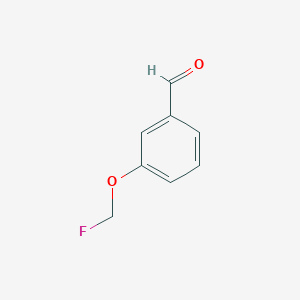
![rac-(1R,2R,3R,4S)-3-(difluoromethyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B13461226.png)


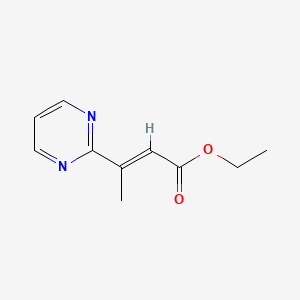
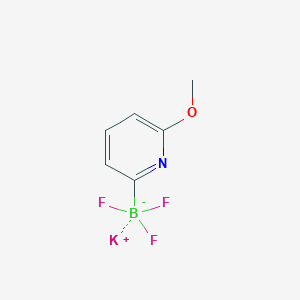
![2-Fluoro-3-(2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13461254.png)
![2-{2-Azabicyclo[3.1.1]heptan-4-yl}acetic acid hydrochloride](/img/structure/B13461256.png)

![methyl[(1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B13461265.png)
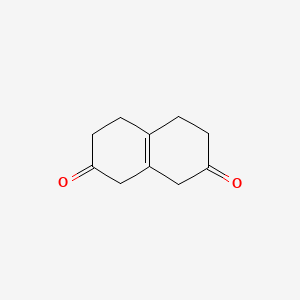

![Methyl 4-(bromomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13461282.png)
